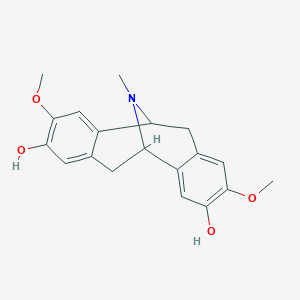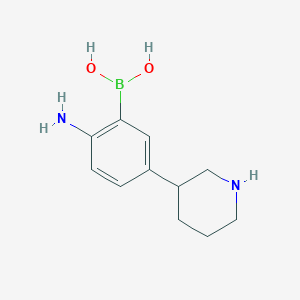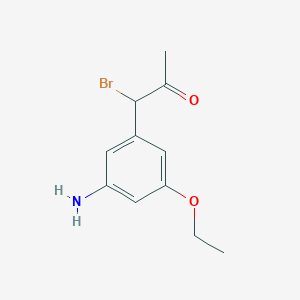![molecular formula C51H33N5 B14073623 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole: is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of both carbazole and triazine moieties in its structure contributes to its high thermal stability and efficient charge transport properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Unit: The biphenyl unit is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triazine Moiety: The triazine unit is introduced via a nucleophilic substitution reaction, where a suitable triazine precursor reacts with the biphenyl intermediate.
Formation of the Carbazole Unit: The final step involves the formation of the carbazole unit through a cyclization reaction, often facilitated by a palladium catalyst under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is extensively studied for its role as a host material in OLEDs. Its high thermal stability and efficient charge transport properties make it an ideal candidate for enhancing the performance and longevity of OLED devices .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into its potential use in biological systems, particularly in the development of bio-compatible electronic devices .
Industry: In the industrial sector, this compound is used in the fabrication of advanced optoelectronic devices, including OLED displays and organic photovoltaic cells. Its unique properties contribute to the efficiency and durability of these devices .
Mechanism of Action
The mechanism by which 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole exerts its effects is primarily related to its electronic structure. The compound facilitates efficient charge transport through its conjugated system, allowing for the effective injection and transport of electrons and holes in optoelectronic devices. The triazine moiety acts as an electron acceptor, while the carbazole unit serves as an electron donor, creating a balanced charge transport system .
Comparison with Similar Compounds
- 4,4’-Bis(carbazol-9-yl)biphenyl
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
- 1,3,5-Tri(3-pyridyl-phen-3-yl)benzene
- 4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine
Uniqueness: Compared to these similar compounds, 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole stands out due to its unique combination of carbazole and triazine moieties. This combination provides a synergistic effect, enhancing both thermal stability and charge transport efficiency. Additionally, the specific arrangement of these moieties in the molecular structure contributes to its superior performance in optoelectronic applications .
Properties
Molecular Formula |
C51H33N5 |
|---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
2-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-2-yl]-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C51H33N5/c1-4-14-34(15-5-1)35-24-28-40(29-25-35)55-45-22-12-10-20-41(45)43-30-26-38(32-47(43)55)39-27-31-44-42-21-11-13-23-46(42)56(48(44)33-39)51-53-49(36-16-6-2-7-17-36)52-50(54-51)37-18-8-3-9-19-37/h1-33H |
InChI Key |
ONALVUBQRMRORU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8N7C9=NC(=NC(=N9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
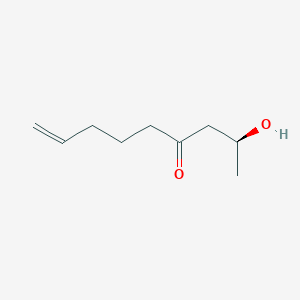

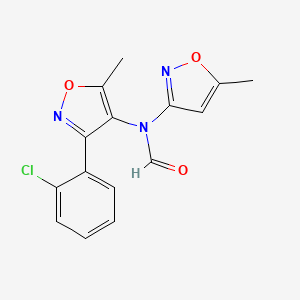
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
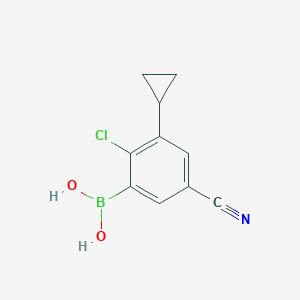
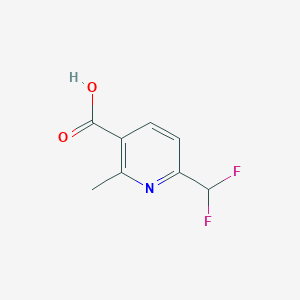
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
